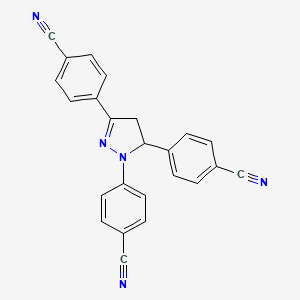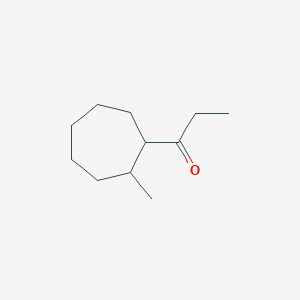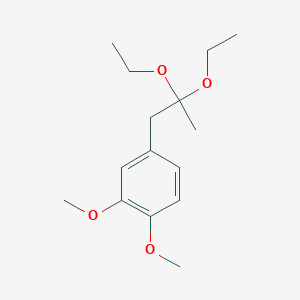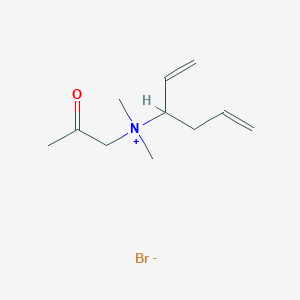
4,4',4''-(4,5-Dihydro-1H-pyrazole-1,3,5-triyl)tribenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’'-(4,5-Dihydro-1H-pyrazole-1,3,5-triyl)tribenzonitrile is a complex organic compound featuring a pyrazole core with three benzonitrile groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(4,5-Dihydro-1H-pyrazole-1,3,5-triyl)tribenzonitrile typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This reaction is often catalyzed by acids or bases and can be carried out under mild conditions to yield the desired pyrazole derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-(4,5-Dihydro-1H-pyrazole-1,3,5-triyl)tribenzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrazole oxides.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Scientific Research Applications
4,4’,4’'-(4,5-Dihydro-1H-pyrazole-1,3,5-triyl)tribenzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’,4’'-(4,5-Dihydro-1H-pyrazole-1,3,5-triyl)tribenzonitrile involves its interaction with specific molecular targets and pathways. For example, certain pyrazole derivatives have been shown to inhibit estrogen receptor-α expression, thereby reducing tumor growth in cancer models . The compound’s effects are mediated through its binding to target proteins and subsequent modulation of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,4’,4’'-(4,5-Dihydro-1H-pyrazole-1,3,5-triyl)tribenzonitrile include:
- 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole
- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
What sets 4,4’,4’'-(4,5-Dihydro-1H-pyrazole-1,3,5-triyl)tribenzonitrile apart from these similar compounds is its unique structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
88405-24-7 |
|---|---|
Molecular Formula |
C24H15N5 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-[2,5-bis(4-cyanophenyl)-3,4-dihydropyrazol-3-yl]benzonitrile |
InChI |
InChI=1S/C24H15N5/c25-14-17-1-7-20(8-2-17)23-13-24(21-9-3-18(15-26)4-10-21)29(28-23)22-11-5-19(16-27)6-12-22/h1-12,24H,13H2 |
InChI Key |
KUWXRPLFJKIZOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol](/img/structure/B14377108.png)

![2-O-[2-[2-(2-octoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-octyl benzene-1,2-dicarboxylate](/img/structure/B14377119.png)
![4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine](/img/structure/B14377123.png)

![8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14377136.png)
![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14377139.png)



![1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14377161.png)

![2-{1-Hydroxy-2-[(trimethylsilyl)oxy]cyclohexyl}-1-phenylethan-1-one](/img/structure/B14377170.png)
